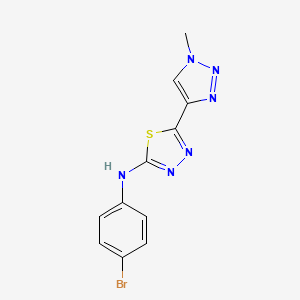

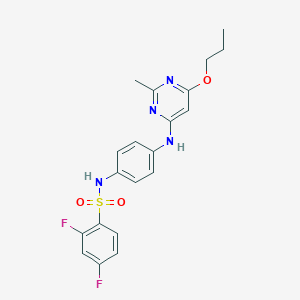

![molecular formula C9H8F2N4O B2539789 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 2451256-41-8](/img/structure/B2539789.png)

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This compound has been found to have potential value as an anticancer agent .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is characterized by the presence of an imidazopyridine core with a difluoromethyl group at the 2-position and a carbohydrazide group at the 3-position . The exact molecular structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Fluorescent Sensors for Metal Ions

A novel fluorescent sensor based on the imidazo[1,2-a]pyridine framework has been developed for the detection of Al3+ ions with high sensitivity and selectivity. The sensor exhibits a significant “turn-on” fluorescence response, which also allows it to act as a pH sensor in alkali environments. This application highlights the utility of imidazo[1,2-a]pyridine derivatives in environmental monitoring and bioimaging (Li & Xiao, 2016).

Anticandidal Activities

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticandidal activities. These compounds have shown significant activity against various Candida species, indicating their potential as therapeutic agents in combating fungal infections (Kaplancıklı et al., 2008).

Antifungal Applications

New imidazo[1,2-a]pyridine derivatives have been synthesized and assessed for antifungal activity against a range of pathogens. Some derivatives exhibited high efficacy, suggesting their potential use in developing antifungal therapies (Göktaş et al., 2014).

Therapeutic Potential in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This versatility underlines the scaffold's significance in drug discovery and development (Deep et al., 2016).

Synthetic Strategies and Green Chemistry

Strategies for synthesizing imidazo[1,2-a]pyridine derivatives have focused on green reagents and atom economy, highlighting the scaffold's role in sustainable chemistry. These methods include carbene transformations and C-H functionalizations, reflecting ongoing efforts to enhance the scaffold's utility and environmental friendliness (Yu et al., 2018).

Mechanism of Action

While the specific mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is not explicitly mentioned in the literature, imidazopyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity .

Future Directions

Given the potential value of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide as an anticancer agent , future research could focus on further investigating its anticancer properties and potential applications in cancer therapy. Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential therapeutic applications.

properties

IUPAC Name |

2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4O/c10-8(11)6-7(9(16)14-12)15-4-2-1-3-5(15)13-6/h1-4,8H,12H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHILZJAHORSQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C(=O)NN)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

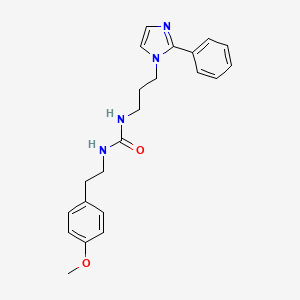

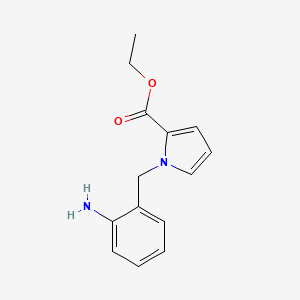

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)

![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)

![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)

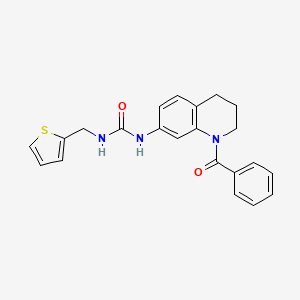

![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

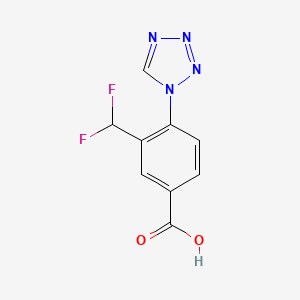

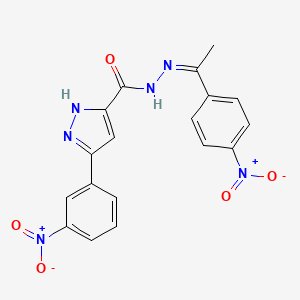

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)

![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)

![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)